molecular formula C16H18N4O5S B2756601 2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034247-19-1

2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2756601
CAS No.: 2034247-19-1
M. Wt: 378.4
InChI Key: JXLKVLPBONNOJF-UHFFFAOYSA-N
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Description

2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Formation of Pyrimidin-4-yloxy Intermediate: : The synthesis begins with the preparation of the pyrimidin-4-yloxy intermediate. This can be achieved by reacting pyrimidine with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable alcohol.

  • Pyrrolidine Derivative Formation: : The next step involves the synthesis of the pyrrolidine derivative. This can be done by reacting a suitable amine with a halogenated pyrrolidine under basic conditions.

  • Sulfonylation: : The pyrrolidine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated pyrrolidine intermediate.

  • Coupling with Phenoxyacetic Acid: : Finally, the sulfonylated pyrrolidine intermediate is coupled with phenoxyacetic acid or its derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

  • Industry: : It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(4-((3-(Pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidine and pyrrolidine rings, along with the sulfonyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c17-15(21)10-24-12-1-3-14(4-2-12)26(22,23)20-8-6-13(9-20)25-16-5-7-18-11-19-16/h1-5,7,11,13H,6,8-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLKVLPBONNOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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